N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride
Overview
Description
N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride is a chemical compound with the molecular formula C18H20N6·HCl It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
The compound acts as a tridentate ligand, coordinating through one tertiary nitrogen atom (N1) and two benzimidazole nitrogen atoms (N2 and N4) to these metal ions . These interactions suggest potential involvement in metalloenzyme modeling.
Mode of Action
When N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride binds to metal ions, it likely affects their reactivity and catalytic properties. The compound’s tridentate coordination allows it to stabilize metal centers, influencing their redox behavior and substrate binding. For example, nickel(II) complexes of this ligand have been studied as catalysts for hydroxylation reactions . The exact changes induced by this binding need further investigation.
Pharmacokinetics
Regarding pharmacokinetics, this compound exhibits properties related to absorption, distribution, metabolism, and excretion (ADME). Its molecular weight is 356.86 g/mol, and it is a hydrochloride salt. The compound’s ADME properties influence its bioavailability, but detailed studies are lacking .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other ligands or ions, can influence the stability and efficacy of this compound. These factors may affect its binding affinity to metal ions and subsequent biological activity.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride are not fully understood yet. It is known that this compound can interact with various enzymes and proteins. For instance, it has been used to prepare metal complexes, such as nickel (II) complexes . These complexes possess a distorted octahedral coordination geometry in which Ni (II) is coordinated to four nitrogen atoms of the tetradentate ligands .
Molecular Mechanism
It is known that this compound can form complexes with metal ions, such as nickel (II), through coordination with its nitrogen atoms . This could potentially influence the activity of enzymes or other biomolecules that interact with these metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 1,2-ethanediamine with benzimidazole derivatives under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride may involve large-scale reactions using specialized equipment. The process would be optimized for efficiency and yield, ensuring the production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products Formed: The reactions can lead to the formation of different products, depending on the reagents and conditions used. For example, oxidation may produce oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a ligand in coordination chemistry to form metal complexes. These complexes are studied for their structural and electronic properties.
Biology: In biological research, the compound is investigated for its potential antimicrobial, anticancer, and antiviral properties. It may be used in the development of new drugs and therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the treatment of various diseases. Its pharmacological activities include antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects.
Industry: In industry, the compound is used in the synthesis of other chemical products and as a building block for more complex molecules.
Comparison with Similar Compounds
Benzimidazole: A simpler derivative with similar biological activities.
Tris((1H-benzimidazol-2-yl)methyl)amine: A related compound with additional benzimidazole groups.
Bis(benzimidazol-2-yl-methyl)amine: Another derivative used in metal complex formation.
Uniqueness: N,N-Bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine hydrochloride is unique due to its specific structure and the presence of two benzimidazole groups attached to an ethane-1,2-diamine backbone
Properties
IUPAC Name |
N',N'-bis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6.ClH/c19-9-10-24(11-17-20-13-5-1-2-6-14(13)21-17)12-18-22-15-7-3-4-8-16(15)23-18;/h1-8H,9-12,19H2,(H,20,21)(H,22,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGMMMWODBYFFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CN(CCN)CC3=NC4=CC=CC=C4N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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